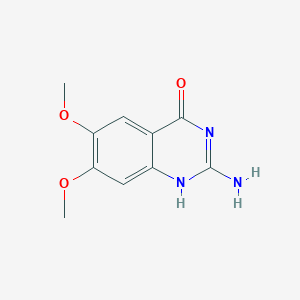

2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEASVAKVZYHCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445396 | |

| Record name | 2-amino-6,7-dimethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16175-67-0 | |

| Record name | 2-amino-6,7-dimethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6,7-dimethoxy-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of the Quinazolinone Scaffold in Pharmaceutical Science

The quinazolinone structure, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in pharmaceutical science. This designation is attributed to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. ijprajournal.com Quinazolinone derivatives have been successfully developed into drugs with applications ranging from antihypertensive to anticancer and anti-inflammatory agents. ijprajournal.com

The versatility of the quinazolinone core lies in its synthetic tractability and the spatial arrangement of its hydrogen bond donors and acceptors, which facilitates binding to various enzymatic and receptor sites. Modifications at different positions of the quinazolinone ring system, particularly at positions 2, 3, and 4, can significantly alter the compound's biological profile. This modularity allows medicinal chemists to fine-tune the pharmacological properties of molecules to achieve desired therapeutic effects. The 6,7-dimethoxy substitution pattern, as seen in the title compound, is a common feature in many bioactive quinazoline (B50416) derivatives, often contributing to enhanced potency and favorable pharmacokinetic properties.

A Historical Perspective: the Role of 2 Amino 6,7 Dimethoxyquinazolin 4 3h One and Its Derivatives in Drug Discovery

The historical importance of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one is intrinsically linked to its role as a key intermediate in the synthesis of a class of highly successful pharmaceuticals. Its close chemical relative, 2-chloro-4-amino-6,7-dimethoxyquinazoline, which can be synthesized from the title compound, is a crucial building block for several α1-adrenoceptor antagonists.

These drugs, including Prazosin, Terazosin, and Doxazosin, have been widely used for the treatment of hypertension and benign prostatic hyperplasia (BPH). The discovery and development of these agents in the latter half of the 20th century marked a significant advancement in cardiovascular and urological medicine, and the 6,7-dimethoxyquinazoline (B1622564) core was central to their efficacy. The amino group at the 2-position of the title compound provides a versatile handle for further chemical modifications, enabling the construction of the complex side chains characteristic of these drugs.

The success of these early quinazolinone-based drugs spurred further investigation into the therapeutic potential of this scaffold, leading to the discovery of new generations of derivatives with a wide range of biological activities.

Expanding Horizons: Current Research Objectives and Scope

Chemo-selective Synthesis Strategies for the Quinazolinone Core Structure

The construction of the 2-aminoquinazolin-4(3H)-one core is a subject of extensive research, leading to the development of several sophisticated synthetic strategies. These methods aim to provide high yields, chemo-selectivity, and operational simplicity, often incorporating principles of green chemistry.

Metal-Catalyzed Reaction Pathways

While direct metal-catalyzed synthesis of this compound is not extensively documented, the broader class of quinazolinones has been a fertile ground for the application of transition-metal catalysis. Methodologies involving palladium, copper, and rhodium have been instrumental in the formation of the quinazoline (B50416) nucleus through C-H activation, amination, and cyclization reactions. For instance, palladium-catalyzed carbonylative cyclization of anilines and copper-catalyzed multicomponent reactions have proven effective for constructing the quinazolinone scaffold. These approaches offer pathways to various substituted quinazolinones, and by selecting appropriately substituted precursors, they can be adapted for the synthesis of 6,7-dimethoxy analogues. A novel base-metal multifunctional nanomagnetic catalyst has been developed for the synthesis of 2-amino-3-cyano-4H-chromenes, showcasing the potential of innovative catalytic systems in heterocyclic synthesis. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields for the synthesis of quinazolinone derivatives. nih.govbeilstein-journals.orgnih.gov This technique has been successfully applied to one-pot multicomponent reactions to generate diverse heterocyclic libraries. mdpi.com For example, the synthesis of 2-amino-6,7-disubstituted-5-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been achieved in good yields (89-95%) and short reaction times (4-7 minutes) through a one-pot condensation under catalyst-free conditions in glycol, showcasing the efficiency of microwave assistance.

A multi-step microwave-assisted synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide has been reported, starting from anthranilic acid. researchgate.net The final cyclization step was carried out in DMF with potassium carbonate under microwave irradiation (800 W, 135 °C) for 4 minutes, affording the products in 81% and 85% yield, respectively. researchgate.net This highlights the utility of microwave energy in promoting rapid and efficient cyclization reactions. researchgate.net

Table 1: Microwave-Assisted Synthesis of Quinazolinone Analogues

| Starting Materials | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-diaminopyrimidin-4-one, aldehyde, 1,3-dicarbonyl compound | Glycol, Microwave, 4-7 min | 2-amino-6,7-disubstituted-5-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one | 89-95% | Arkivoc (not in provided results) |

| 2-benzamidobenzoyl chloride, hydrazine (B178648)/thiourea | DMF, K2CO3, 800 W, 135 °C, 4 min | 3-amino-2-phenylquinazolin-4(3H)-one / 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide | 81-85% | researchgate.net |

One-Pot Synthetic Approaches

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single operation, thereby reducing waste and saving time. A novel multi-component reaction strategy has been developed for the synthesis of 2-amino 3-substituted quinazolinone derivatives from isatoic anhydride, an amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). aurigeneservices.com This process involves a sequence of reactions including ring opening, decarboxylation, and heterocyclization to afford the quinazolinone products in good yields. aurigeneservices.com The choice of base and solvent was found to be critical, with LiHMDS in 1,4-dioxane (B91453) providing the best results. aurigeneservices.com

Another efficient one-pot, three-component, metal-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been developed using Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide). arkat-usa.org This method utilizes isatoic anhydride, an aldehyde, and an amine to produce a variety of substituted dihydroquinazolinones in high yields without the need for column chromatography. arkat-usa.org

Ultrasound-Promoted Reaction Mechanisms

The use of ultrasound in chemical synthesis, often referred to as sonochemistry, provides a green and efficient alternative to traditional heating methods. Ultrasound irradiation can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov This technique has been successfully applied to the one-pot synthesis of various heterocyclic compounds, often under catalyst-free and aqueous conditions. nih.govnih.gov For instance, an efficient method for the synthesis of 2-amino-4,6-diphenylnicotinonitriles in water has been developed using ultrasound irradiation, highlighting the potential of this method for the synthesis of nitrogen-containing heterocycles. nih.gov While a specific application to this compound is not detailed, the general success of this methodology suggests its applicability. The synthesis of multisubstituted 2-aminothiophene derivatives has been achieved in moderate to high yields in PEG-200 under sonication, further demonstrating the utility of this green technique. jocpr.com

Solvent-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, solvent-free and catalyst-free reaction conditions are highly desirable. Such approaches not only reduce environmental impact but can also simplify product purification. An eco-friendly, solvent-free approach for the synthesis of 2-aminothiazoles and 2-aminoselenazoles has been reported based on the Hantzsch condensation, with reactions proceeding to completion in seconds in good yields. organic-chemistry.org The development of a metal-free, one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones using β-cyclodextrin as a supramolecular catalyst in water or under solvent-free conditions further exemplifies the progress in this area.

Functionalization and Derivatization at Key Positions of the this compound Scaffold

The this compound scaffold offers several key positions for functionalization, allowing for the synthesis of a diverse range of analogues with potentially unique properties. The primary sites for modification are the 2-amino group, the N3 position of the quinazolinone ring, and the aromatic ring at positions C5 and C8, although the existing methoxy (B1213986) groups at C6 and C7 also provide handles for derivatization.

Derivatization of the 2-amino group is a common strategy. For instance, the synthesis of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan-2-ylmethanone involves the connection of a complex substituent at the 2-position, starting from a 2-chloro or similar precursor. nih.gov This highlights the utility of the 2-position as a key site for introducing structural diversity.

The 4-position of the quinazoline ring is also a prime site for modification. Starting from a 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) intermediate, selective nucleophilic aromatic substitution at the more reactive C4 position allows for the introduction of various aryl amino groups. google.com This approach has been used to synthesize a series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives.

Furthermore, the 6- and 7-methoxy groups can be demethylated to provide hydroxyl groups, which can then be further functionalized. For example, 6,7-dimethoxyquinazolin-4(3H)-one can be selectively demethylated at the 6-position using L-methionine in methanesulfonic acid. nih.gov The resulting hydroxyl group can then be alkylated to introduce a variety of side chains. This strategy has been employed in the synthesis of kinase inhibitors.

Table 2: Examples of Derivatization of the 6,7-Dimethoxyquinazoline Scaffold

| Starting Material | Reagents and Conditions | Position of Functionalization | Resulting Moiety | Reference |

|---|---|---|---|---|

| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline (B41778) derivatives, isopropanol, reflux | C4 | 4-Arylamino | google.com |

| 6,7-dimethoxyquinazolin-4(3H)-one | L-methionine, methanesulfonic acid, reflux | C6 | 6-Hydroxy | nih.gov |

| 7-fluoro-6-nitroquinazolin-4(3H)-one | (4-methoxyphenyl)methanethiol, NaOH; then Fe, NH4Cl | C6, C7 | 6-amino-7-((4-methoxybenzyl)thio) | mdpi.com |

Amine Modifications at the 2-position

The amino group at the C2 position of the 6,7-dimethoxyquinazoline core is a key site for structural modification to generate diverse analogues. Regioselective functionalization at this position is often challenging but can be achieved through strategic synthetic design.

One effective strategy involves the use of 4-azido-6,7-dimethoxy-2-sulfonylquinazoline derivatives as versatile intermediates. beilstein-journals.org In this approach, a sulfonyl group at the C2 position acts as a leaving group, allowing for its substitution by various nucleophilic amines. The reaction conditions can be tuned to achieve high selectivity for the C2 position. For instance, reactions with less nucleophilic amines in a solvent like acetonitrile (B52724) (MeCN) favor C2 substitution. beilstein-journals.org This methodology has been successfully applied to synthesize a range of 2-amino-4-azido-6,7-dimethoxyquinazolines. beilstein-journals.org The resulting 4-azido group can then be reduced to an amino group, providing a pathway to various 2,4-diaminoquinazoline derivatives.

General synthetic approaches for quinazolinones often involve the reaction of a benzoxazinone (B8607429) intermediate with different amines, which can be adapted to introduce functionality at the 2-position. nih.gov For example, starting with an appropriately substituted anthranilic acid, cyclization can yield a benzoxazinone, which then reacts with amines or hydrazine to form the quinazolinone ring with the desired substituent at the 2-position. nih.govnih.gov

Table 1: Selected Methods for C2-Position Modification

| Precursor | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Azido-6,7-dimethoxy-2-sulfonylquinazoline | Pyrrolidine | CHCl₃ | 2-(Pyrrolidin-1-yl)-4-azido-6,7-dimethoxyquinazoline | beilstein-journals.org |

| 4-Azido-6,7-dimethoxy-2-sulfonylquinazoline | Less nucleophilic amines | MeCN | 2-Amino-4-azido-6,7-dimethoxyquinazolines | beilstein-journals.org |

Substituent Variations at the 6,7-Dimethoxy Positions and Their Precursors

The electronic properties conferred by the substituents at the 6 and 7 positions of the quinazoline ring are critical determinants of biological activity. nih.gov The synthesis of analogues with variations at these positions typically begins with appropriately substituted precursors, most commonly derived from veratrole (1,2-dimethoxybenzene) or 3,4-dimethoxybenzaldehyde. google.comgoogle.com

A common synthetic route starts with the nitration of veratrole to produce 3,4-dimethoxynitrobenzene. google.com This intermediate is then subjected to a reduction reaction to yield 3,4-dimethoxyaniline. google.com From this aniline derivative, the quinazolinone ring system is constructed. An alternative pathway begins with 3,4-dimethoxybenzaldehyde, which is oxidized to 3,4-dimethoxybenzoic acid. google.com Nitration of this acid, followed by reduction of the nitro group, yields 2-amino-4,5-dimethoxybenzoic acid, a key precursor for the quinazolinone ring. google.com

The formation of the quinazolinone core from these precursors can be achieved through several methods. One approach involves reacting the 2-amino-4,5-dimethoxybenzoic acid derivative with formamide (B127407) at high temperatures. nih.gov Another method involves a multi-step process starting from 6,7-dimethoxyquinazolin-2,4-dione. researchgate.netderpharmachemica.com This dione (B5365651) can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to generate 2,4-dichloro-6,7-dimethoxyquinazoline. researchgate.netderpharmachemica.com This dichloro intermediate is a valuable platform for introducing various substituents via nucleophilic substitution reactions at the C2 and C4 positions. researchgate.net

Table 2: Synthesis of Key Precursors for the 6,7-Dimethoxyquinazoline Core

| Starting Material | Key Steps | Intermediate/Precursor | Reference |

|---|---|---|---|

| Veratrole | Nitration, Reduction | 3,4-Dimethoxyaniline | google.com |

| 3,4-Dimethoxybenzaldehyde | Oxidation, Nitration, Reduction | 2-Amino-4,5-dimethoxybenzoic acid | google.com |

| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Reaction with formamide | 6,7-Bis-(2-methoxyethoxy)-quinazolin-4(3H)-one | nih.gov |

Derivatization with Biologically Relevant Moieties (e.g., Amino Acids, Dipeptides)

Incorporating biologically relevant moieties such as amino acids and dipeptides into the this compound structure is a common strategy to enhance its pharmacological profile. This derivatization is typically achieved by forming an amide bond between the 2-amino group of the quinazolinone and the carboxylic acid group of the amino acid or peptide.

To facilitate this coupling, the carboxylic acid of the amino acid must first be activated. Standard peptide coupling reagents are employed for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the 2-amino group of the quinazolinone. mdpi.com The choice of coupling reagent and reaction conditions is crucial to ensure high yields and prevent side reactions, such as racemization of the chiral amino acid. mdpi.com

For example, a protected amino acid (e.g., Z-Phe-OH) can be reacted with the quinazolinone amine in the presence of a coupling reagent like O-[(Cyano(ethoxycarbonyl)methylidene)amino]-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HOTU) and a non-nucleophilic base such as N-methylmorpholine (NMM). mdpi.com The reaction is typically carried out in an aprotic solvent like acetonitrile at controlled temperatures to afford the desired peptide-conjugated quinazolinone derivative. mdpi.com

Table 3: Reagents for Coupling Amino Acids to the Quinazolinone Scaffold

| Coupling Reagent Class | Example Reagent | Function | Reference |

|---|---|---|---|

| Uronium/Iminium Salts | HOTU | Activates carboxyl group for amide bond formation | mdpi.com |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Classic reagent for forming activated esters | mdpi.com |

Cascade Reactions and Annulation Strategies

Advanced synthetic strategies, including cascade reactions and novel annulation methods, offer efficient pathways to construct the quinazolinone framework, often in a single step from simple precursors. researchgate.netarkat-usa.org These methods are advantageous as they reduce the number of synthetic steps, minimize waste, and can build molecular complexity rapidly. nih.gov

One prominent annulation strategy involves the cyclization of 2-aminobenzamides with various one-carbon sources. researchgate.net For the synthesis of this compound, a suitably substituted 2-aminobenzamide (B116534) would be the starting material. This can be reacted with reagents like isocyanides or carbon dioxide to form the heterocyclic ring. researchgate.net Metal-free conditions have been developed for some of these transformations, enhancing their environmental friendliness. researchgate.net

Tandem strategies, where multiple bond-forming events occur sequentially in one pot, are also powerful. For instance, a tandem reaction involving the C-nucleophilic addition to a carbodiimide (B86325) followed by an intramolecular nucleophilic substitution can be used to construct 2,3-disubstituted quinazolin-4(3H)-ones. organic-chemistry.org Copper-catalyzed domino reactions have also been reported, utilizing a nitrogen source like trimethylsilyl (B98337) azide (B81097) (TMSN₃) to react with a 2-bromobenzamide (B1207801) and an aldehyde or alcohol to furnish the 2-substituted quinazolinone core. organic-chemistry.org These cascade or domino approaches provide a highly efficient means of accessing the fundamental quinazolinone structure. arkat-usa.orgnih.gov

Impact of Substituents on Biological Efficacy and Selectivity

The biological activity of quinazolinone derivatives can be significantly modulated by the nature and position of various substituents on the quinazoline core. nih.gov

Substitutions at Position 2 and 3: Research has shown that substitutions at the 2 and 3 positions of the quinazolinone ring are critical for their biological activities. nih.govresearchgate.net For instance, the presence of a methyl or thiol group at the 2-position and a substituted aromatic ring at the 3-position are often essential for antimicrobial activities. nih.gov

Substitutions on the Benzene (B151609) Ring: The benzene portion of the quinazoline scaffold also offers opportunities for modification. Halogen atoms at the 6 and 8 positions have been found to enhance antimicrobial properties. nih.gov In the context of anticancer activity, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors, the introduction of electron-donating groups at the 6 and 7 positions of the quinazoline core has been shown to increase the activity of the compounds. mdpi.com For example, derivatives with two morpholine (B109124) alkoxy substituents at these positions exhibited a different binding mode compared to existing drugs, suggesting a path to novel inhibitor design. mdpi.com

Substitutions at Position 4: Substituents at the 4th position, particularly amines or substituted amines, can improve the antimicrobial activities of quinazolinone derivatives. nih.gov The 4-anilino-quinazoline moiety is a privileged scaffold for developing EGFR tyrosine kinase inhibitors, where hydrogen bonding between the N-1 and N-3 atoms of the quinazoline ring and key methionine and threonine residues in the kinase's active site leads to tighter binding and increased potency. mdpi.com

A summary of the impact of various substituents on the biological activity of quinazolinone derivatives is presented in the interactive table below.

| Position of Substitution | Type of Substituent | Impact on Biological Activity |

| Position 2 | Methyl, Thiol groups | Essential for antimicrobial activity. nih.gov |

| Position 3 | Substituted aromatic ring | Essential for antimicrobial activity. nih.gov |

| Position 4 | Amine or substituted amine | Can improve antimicrobial activities. nih.gov |

| Position 6 & 8 | Halogen atoms | Can improve antimicrobial activities. nih.gov |

| Position 6 & 7 | Electron-donating groups | Increased anticancer activity (EGFR inhibition). mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net These models are invaluable for predicting the activity of newly designed molecules, thereby saving time and resources in the drug discovery process.

Several 3D-QSAR studies have been performed on quinazoline derivatives to understand their interactions with various biological targets. researchgate.netfrontiersin.orgtandfonline.com These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. researchgate.net For instance, a 3D-QSAR study on quinazoline derivatives as platelet-derived growth factor receptor (PDGFR) inhibitors resulted in a reliable CoMFA model. researchgate.net Similarly, QSAR models have been developed for quinazoline derivatives targeting other kinases like EGFR and enzymes such as dihydrofolate reductase (DHFR). frontiersin.orgtandfonline.com

The contour maps generated from these models provide insights into the structural requirements for enhanced activity. For example, they can indicate regions where bulky groups are favored or disfavored, and where electrostatic, hydrophobic, and hydrogen-bonding interactions are important for binding to the target receptor. tandfonline.com A study on antifolate 4(3H)-quinazolinone derivatives provided guidelines for structural optimization based on the QSAR model's three-dimensional contour map. nih.gov

The statistical significance of QSAR models is typically assessed using parameters like the cross-validated correlation coefficient (q² or Q²) and the non-cross-validated correlation coefficient (r² or R²). A high q² value (typically > 0.5) indicates good predictive ability of the model. researchgate.nettandfonline.com

Stereochemical Influences on Pharmacological Activity

Chirality, or the "handedness" of a molecule, can have a profound impact on its pharmacological activity. leffingwell.com Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit different biological activities, potencies, and even toxicities. This is because biological targets such as enzymes and receptors are themselves chiral and can interact differently with each enantiomer. nih.gov

In the context of quinazoline derivatives, stereochemistry can significantly influence their binding affinity and selectivity for specific receptor subtypes. For example, a study on the enantiomers of a potent and selective alpha 1B-adrenoceptor antagonist, which contains a quinazoline core, revealed significant enantioselectivity. nih.gov The (+)-enantiomer displayed a 40-90-fold selectivity for the alpha 1B-adrenoceptor subtype over other subtypes, while the (-)-enantiomer was more potent at the alpha 1A and alpha 1d-adrenoceptors. nih.gov This highlights the importance of considering stereochemistry in the design of selective ligands.

The synthesis and evaluation of individual enantiomers are therefore crucial steps in the development of chiral drugs to ensure that the desired therapeutic effect is maximized and potential off-target effects are minimized.

Physicochemical Parameters Affecting Biological Response

The biological response to a drug is not solely dependent on its interaction with the target receptor but is also governed by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME). semanticscholar.org Key physicochemical parameters for quinazoline derivatives include lipophilicity, solubility, and hydrogen bonding capacity.

Lipophilicity: This property, often expressed as the logarithm of the partition coefficient (log P), affects a compound's ability to cross cell membranes. For antibacterial quinazolinones, it was found that hydrophilic groups were generally favored for a particular substituent position (R²), and the specific placement of hydrogen-bond donors and acceptors was crucial for potency. acs.org

Hydrogen Bonding: The ability to form hydrogen bonds is critical for the interaction of quinazoline derivatives with their biological targets. researchgate.net As mentioned earlier, hydrogen bonds between the quinazoline core and amino acid residues in the active site of EGFR are key to their inhibitory activity. mdpi.com The introduction of hydroxyl or methoxy groups can facilitate the formation of hydrogen bonds with the target enzyme. researchgate.net

Electronic Effects: The electronic properties of substituents can also influence biological activity. For antibacterial quinazolinones, small electron-withdrawing groups such as nitro, fluoro, chloro, nitrile, and alkynyl groups were found to be favored, leading to potent activity. acs.org Conversely, the introduction of certain hydrogen-bonding moieties like hydroxyl, amino, or carboxylic acid was not tolerated at a specific position, indicating a delicate balance of electronic and steric factors. acs.org

Mechanistic Investigations of Biological Activities of 2 Amino 6,7 Dimethoxyquinazolin 4 3h One Analogues

Anti-cancer Mechanisms

The anticancer properties of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one and its analogues are multifaceted, involving the disruption of cancer cell proliferation, survival, and the tumor microenvironment. These mechanisms include the induction of cell cycle arrest and programmed cell death (apoptosis), direct inhibition of critical enzymes that drive cancer progression, interference with the formation of new blood vessels that supply tumors, and the modulation of key cellular signaling pathways.

Cell Cycle Arrest and Apoptosis Induction Pathways

Analogues of this compound have been shown to exert their anticancer effects by halting the cell division cycle and inducing apoptosis.

Quinazolinone derivatives can induce cell cycle arrest at different phases, thereby preventing cancer cells from replicating. For instance, certain quinazolinone-chalcone and quinazolinone-pyridazine hybrids have been observed to cause cell cycle arrest in the G1 phase in MCF-7 breast cancer cells. tandfonline.com Other related compounds led to G1 and G2/M phase arrest in HepG-2 liver cancer cells. tandfonline.comiiarjournals.org This disruption of the cell cycle is a key mechanism for inhibiting tumor growth. One study on a novel quinazolinone derivative, HoLu-12, in oral squamous cell carcinoma (OSCC) cells, demonstrated significant G2/M arrest. iiarjournals.org This was accompanied by an increase in the expression of cyclin B and phosphorylation of histone H3 (Ser10), which are indicative of mitotic arrest. iiarjournals.org

Following cell cycle arrest, these compounds often trigger apoptosis , or programmed cell death. The induction of apoptosis is a critical goal of many cancer therapies. Quinazolinone derivatives have been shown to initiate apoptosis through various molecular events. iiarjournals.org This includes the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair; its cleavage is a hallmark of apoptosis. iiarjournals.org Furthermore, these compounds can modulate the levels of key apoptotic regulatory proteins. Studies have shown that quinazolinone hybrids can increase the expression of pro-apoptotic proteins like Bax and p53, while decreasing the levels of the anti-apoptotic protein Bcl-2. tandfonline.com The activation of effector proteins such as caspase-3, caspase-7, and cytochrome c is also a common finding, confirming the induction of the apoptotic cascade. tandfonline.com

Table 1: Effects of Quinazolinone Analogues on Cell Cycle and Apoptosis

| Compound Type | Cell Line | Effect on Cell Cycle | Apoptotic Markers |

|---|---|---|---|

| Quinazolinone-Chalcone Hybrid (4i) | MCF-7 | G1 Arrest | Increased Caspase-3, Caspase-7, Cytochrome c, p53, Bax; Decreased Bcl-2 |

| Quinazolinone-Pyridazine Hybrid (8a) | MCF-7 | G1 Arrest | Increased Caspase-3, Caspase-7, Cytochrome c, p53, Bax; Decreased Bcl-2 |

| Quinazolinone-Chalcone Hybrid (4k) | HepG-2 | G1 Arrest | Increased Caspase-3, Caspase-7, Cytochrome c, p53, Bax; Decreased Bcl-2 |

| Quinazolinone-Pyridazine Hybrid (8e) | HepG-2 | G2/M Arrest | Increased Caspase-3, Caspase-7, Cytochrome c, p53, Bax; Decreased Bcl-2 |

Enzyme Inhibition (e.g., EGFR, PI3Kδ, COX, PARP1, BRD4, Tyrosine Kinase, PNP)

A primary mechanism by which this compound analogues exhibit their anti-cancer activity is through the inhibition of various enzymes that are crucial for the survival and proliferation of cancer cells. The quinazoline (B50416) scaffold is a key feature in many FDA-approved kinase inhibitors. nih.gov

Tyrosine Kinases (EGFR): The 4-aminoquinazoline structure is a well-established pharmacophore for inhibiting tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). nih.gov Many derivatives act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR's kinase domain, which blocks the downstream signaling cascades that promote cell growth. nih.gov

PI3Kδ: The Phosphoinositide 3-kinase (PI3K) pathway is frequently overactive in various cancers. Quinazoline-based compounds have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway. nih.gov Some dimorpholinoquinazoline derivatives have demonstrated the ability to inhibit this pathway, leading to reduced phosphorylation of downstream effectors like Akt and S6K. nih.gov

PARP1: Poly(ADP-ribose) polymerase-1 (PARP1) is an enzyme critical for DNA repair. nih.gov Inhibiting PARP1 in cancers that have deficiencies in other DNA repair pathways (like those with BRCA mutations) can lead to a synthetic lethality, causing cancer cell death. nih.gov The quinazolin-4-one scaffold is recognized as a necessary component for PARP inhibition. nih.gov

BRD4: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a role in the transcription of oncogenes. osti.govnih.gov Quinazoline-based analogues have been identified as potent inhibitors of BRD4. osti.govnih.gov These inhibitors can be effective in both cancer and inflammatory diseases. osti.gov

COX: While specific studies on this compound analogues and Cyclooxygenase (COX) inhibition are not prevalent, the broader class of quinazolinone derivatives has been explored for anti-inflammatory properties, which often involves the modulation of enzymes like COX.

PNP: Purine (B94841) Nucleoside Phosphorylase (PNP) is involved in the purine salvage pathway and is a target for T-cell proliferative disorders. nih.gov Quinazoline-based irreversible inhibitors of human erythrocyte PNP have been rationally designed, indicating the potential of this chemical scaffold to target PNP. acs.org

Anti-angiogenic Effects and Associated Molecular Targets

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Analogues of this compound have demonstrated potential as anti-angiogenic agents by targeting key molecules involved in this process.

A study on a series of novel 4-anilino-6,7-dimethoxy quinazoline derivatives identified their potent anti-tumor and anti-angiogenic effects. nih.gov In vivo studies revealed that the lead compound, RB1, significantly reduced the secretion of ascites fluid and tumor cell proliferation in tumor-bearing mice. nih.gov A key indicator of its anti-angiogenic effect was the observed reduction in vessel sprouting in the peritoneum of treated mice and the induction of an avascular zone in a chorioallantoic membrane (CAM) model. nih.gov

The molecular mechanism underlying these effects appears to be the dual inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov VEGFR-2 is a primary mediator of angiogenesis, and its inhibition is a key strategy in cancer therapy. nih.gov Molecular docking studies have shown that these 6,7-dimethoxyquinazoline (B1622564) derivatives can effectively bind to the ATP-binding site of VEGFR-2. nih.gov By inhibiting both VEGFR-2 and EGFR, these compounds can disrupt the signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen. nih.govnih.gov

Table 2: Anti-angiogenic Activity of a 4-Anilino-6,7-dimethoxyquinazoline Derivative (RB1)

| Assay | Observation | Implication |

|---|---|---|

| EAC Tumor Model (in vivo) | Reduced ascites secretion, decreased tumor cell proliferation, increased lifespan of mice. nih.gov | Potent anti-tumor activity. |

| Peritoneum of Treated Mice | Reduced vessel sprouting. nih.gov | Inhibition of new blood vessel formation. |

| Chorioallantoic Membrane (CAM) Assay | Induced avascular zone. nih.gov | Anti-angiogenic effect. |

Modulation of Key Signaling Pathways in Oncogenesis

The anticancer activity of this compound analogues is also attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.

One of the most significant pathways targeted by these compounds is the PI3K/Akt/mTOR pathway . This pathway is central to regulating cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers. nih.gov Dimorpholinoquinazoline-based compounds have been synthesized as potential inhibitors of this cascade. nih.gov Studies have shown that these compounds can inhibit the phosphorylation of key downstream effectors of the PI3K pathway, including Akt and mTOR, at nanomolar concentrations. nih.gov This inhibition can trigger PARP1 cleavage and cell death. nih.gov

Furthermore, by targeting receptor tyrosine kinases like EGFR and VEGFR-2, these quinazoline derivatives can block the initiation of several downstream oncogenic signaling cascades. nih.govnih.gov Inhibition of EGFR, for example, disrupts the Ras-Raf-MEK-ERK pathway, which is involved in cell proliferation and survival. nih.gov The dual inhibition of PI3K and mTOR can also suppress autocrine and paracrine proliferative loops that are essential for the survival of certain lymphomas. unc.edu

Anti-microbial and Anti-parasitic Mechanisms

Antibacterial Activity (e.g., against MRSA, S. aureus, M. tuberculosis)

Quinazolinone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against clinically significant bacteria, including drug-resistant strains.

Activity against Staphylococcus aureus (including MRSA): Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to a broad range of antibiotics. mpu.edu.mo A novel mechanism of action for quinazolinone derivatives against MRSA involves the allosteric inhibition of Penicillin-Binding Protein 2a (PBP2a). nih.gov PBP2a is the enzyme responsible for the high-level resistance of MRSA to β-lactam antibiotics. mpu.edu.mo Certain quinazolinones bind to an allosteric site on PBP2a, which induces a conformational change that opens the otherwise closed active site. mpu.edu.monih.gov This allows β-lactam antibiotics, such as piperacillin, to bind to the active site and inhibit cell wall synthesis, leading to a synergistic bactericidal effect. mpu.edu.monih.gov This unique mechanism makes quinazolinones potential candidates for combination therapy to overcome MRSA resistance. nih.gov

Activity against Mycobacterium tuberculosis: Tuberculosis remains a major global health issue, and new drugs are needed to combat multidrug-resistant strains. Quinazolinone-based compounds have shown potent and selective efficacy against Mycobacterium tuberculosis. nih.gov One of the identified mechanisms is the inhibition of the type II NADH dehydrogenase (NDH-2), an enzyme essential for the respiratory metabolism of the bacterium. acs.org Additionally, molecular modeling studies suggest that quinazolinone derivatives can bind to an allosteric site in the mycobacterial Penicillin-Binding Protein 1A (PonA1), indicating a potential non-β-lactam mechanism of inhibiting cell wall synthesis. nih.gov Some quinazoline derivatives have also been found to disrupt intracellular ATP homeostasis and increase DNA damage in mycobacteria. nih.gov

Table 3: Antibacterial Mechanisms of Quinazolinone Analogues

| Bacterial Species | Molecular Target | Mechanism of Action |

|---|---|---|

| S. aureus (MRSA) | Penicillin-Binding Protein 2a (PBP2a) | Allosteric inhibition, leading to the opening of the active site and sensitization to β-lactam antibiotics. mpu.edu.monih.gov |

| M. tuberculosis | Type II NADH Dehydrogenase (NDH-2) | Inhibition of respiratory metabolism. acs.org |

| M. tuberculosis | Penicillin-Binding Protein 1A (PonA1) | Potential allosteric inhibition of cell wall synthesis. nih.gov |

Antifungal Properties

Analogues of this compound have demonstrated notable antifungal activities against a range of fungi, particularly those pathogenic to plants. acs.orgmdpi.com Research into these compounds has revealed that their mechanism of action often involves the disruption of fungal cell structure and function.

One study on a series of quinazolinone derivatives found that a particularly potent compound induced abnormal mycelia, damaged organelles, and altered the permeability of cell membranes in Sclerotinia sclerotiorum. acs.orgnih.gov This suggests that the antifungal effect is due to a multi-faceted attack on the fungus's cellular integrity. Further in vivo bioassays indicated that this compound had both curative and protective effects against S. sclerotiorum comparable to the commercial fungicide azoxystrobin. acs.orgnih.gov

Another investigation into newly synthesized pyrazol-quinazolinone compounds showed significant antifungal activity against seven different phytopathogenic fungi. researchgate.net The inhibitory effects of these compounds were found to be concentration-dependent, with significant activity observed at concentrations of 150 and 300 mg/L. mdpi.comresearchgate.net Interestingly, the structure of the substituent on the quinazolinone ring played a crucial role in the spectrum of antifungal activity. For instance, compounds containing a cyano group exhibited better inhibitory effects against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola, while those with a chloride group were more effective against Rhizoctonia solani AG1. mdpi.com One compound, in particular, showed a 62.42% inhibition of Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L, marking it as a promising lead for further development. mdpi.comresearchgate.net

The mechanism of antifungal action for some quinoline (B57606) derivatives, a class to which quinazolinones belong, has been linked to cell wall damage and compromising the functional integrity of the cytoplasmic membrane. scienceopen.com For example, clioquinol, an 8-hydroxyquinoline (B1678124) derivative, has been shown to damage the cell wall and inhibit the formation of pseudohyphae in Candida albicans. scienceopen.com

Table 1: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Target Fungi | Observed Effect | Reference |

|---|---|---|---|

| Quinazolinone derivative 6c | Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, Fusarium oxysporum | Abnormal mycelia, damaged organelles, changed cell membrane permeability; IC50 values of 2.46, 2.94, 6.03, and 11.9 µg/mL respectively. acs.orgnih.gov | acs.orgnih.gov |

| Pyrazol-quinazolinone 2c | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Fused pyrolo-quinazolinone derivatives | Candida albicans, Aspergillus niger | Good activity at 32 or 64 μg/ml concentrations. nih.gov | nih.gov |

Antimalarial Action and Target Identification

The investigation into quinazolinone derivatives as antimalarial agents was largely inspired by febrifugine (B1672321), a natural quinazolinone alkaloid with known antimalarial properties. imrpress.comscialert.net Synthetic analogues have since been developed to improve efficacy and reduce toxicity. scialert.net Structure-activity relationship (SAR) studies have been crucial in identifying potent inhibitors of the malaria parasite, Plasmodium falciparum. acs.org

Research has shown that substitutions at the 2 and 3-positions of the quinazolinone ring are pivotal for antimalarial activity. scialert.net A series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives demonstrated antimalarial activity against Plasmodium berghei in mice. nih.gov One study focused on quinazolinone-2-carboxamide derivatives, which led to the identification of a potent inhibitor that was 95-fold more potent than the initial hit compound and active against laboratory-resistant strains of malaria. acs.org This compound also exhibited a fast in vitro killing profile. acs.org

While the precise molecular targets of many quinazolinone-based antimalarials are still under investigation, the natural product febrifugine and its analogues are considered a promising starting point for the development of new drugs that act on novel targets, which is important for combating the emergence of drug-resistant malaria parasites. imrpress.comscialert.net

Table 2: Antimalarial Activity of a Quinazolinone-2-carboxamide Derivative

| Compound | Strain | Activity | Reference |

|---|---|---|---|

| 19f | Laboratory-resistant malaria strains | 95-fold more potent than the original hit compound. acs.org | acs.org |

Antiamoebic Mechanisms (e.g., against Acanthamoeba castellanii)

Several studies have highlighted the potential of quinazolinone derivatives as effective agents against the free-living amoeba Acanthamoeba castellanii, a causative agent of keratitis and granulomatous amoebic encephalitis. hw.ac.ukbohrium.comresearchgate.net

Amoebicidal assays have demonstrated that various 3-aryl-8-methylquinazolin-4(3H)-ones significantly decrease the viability of A. castellanii. hw.ac.ukbohrium.comnih.gov Field emission scanning electron microscopy (FESEM) of amoebae treated with these compounds revealed structural alterations to their cell walls, indicating a mechanism that involves compromising the physical integrity of the amoeba. hw.ac.ukbohrium.comresearchgate.net

Beyond direct killing, these quinazolinone derivatives also interfere with key stages of the amoeba's life cycle. Several compounds were found to inhibit both encystation (the transformation of active trophozoites into dormant cysts) and excystation (the reverse process). hw.ac.ukbohrium.comnih.gov This is particularly significant as the cyst form is notoriously resistant to many treatments. Furthermore, these compounds were shown to abolish the cytopathogenicity of A. castellanii towards human cells in vitro, while exhibiting negligible cytotoxicity themselves. hw.ac.ukbohrium.com

Mechanistic studies have pointed towards the ergosterol (B1671047) biosynthesis pathway as a potential target for these compounds. bohrium.com Ergosterol is a vital component of the amoebic cell membrane. bohrium.com Molecular docking studies have suggested that some quinazolinone derivatives can bind to and inhibit sterol 14alpha-demethylase (CYP51), a key enzyme in this pathway. bohrium.comresearchgate.net This inhibition would disrupt the production of ergosterol, leading to cell membrane dysfunction and ultimately cell death.

**Table 3: Antiamoebic Activity of Quinazolinone Derivatives against *Acanthamoeba castellanii***

| Compound Series | Mechanism of Action | Observed Effects | Reference |

|---|---|---|---|

| 3-aryl-8-methylquinazolin-4(3H)-ones | Structural damage to cell wall | Decreased viability, inhibition of encystation and excystation, reduced cytopathogenicity. hw.ac.ukbohrium.comnih.gov | hw.ac.ukbohrium.comnih.gov |

| Functionally diverse quinazolinones | Inhibition of CYP51 (in silico) | Amoebicidal activity, inhibition of excystation. bohrium.com | bohrium.com |

Anti-inflammatory and Analgesic Mechanisms

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. nih.govresearchgate.netmdpi.comresearchgate.net A primary mechanism underlying these effects is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. nih.govnih.gov

Several series of 2,3-disubstituted 4(3H)-quinazolinone derivatives have been synthesized and shown to possess potent anti-inflammatory and analgesic activities, with some compounds exhibiting efficacy comparable to or greater than the standard nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium. nih.govmdpi.com

A significant focus of research has been on developing selective COX-2 inhibitors, as this isoform is primarily induced during inflammation, and its inhibition is associated with fewer gastrointestinal side effects than non-selective COX inhibition. researchgate.netresearchgate.net Certain quinazolinone derivatives conjugated with other molecules, such as ibuprofen (B1674241) or indole (B1671886) acetamide, have demonstrated superior COX-2 selectivity. nih.gov Molecular docking studies have provided insights into how these compounds interact with the active sites of COX-1 and COX-2, revealing that potent COX-2 inhibitors have a greater recognition for the COX-2 binding site. nih.gov

In addition to COX inhibition, some quinazolinone derivatives have shown the ability to inhibit the production of other inflammatory mediators, such as nitric oxide, and exhibit antioxidant potential in macrophage cells. nih.gov The analgesic activity of these compounds has been demonstrated in various animal models, with some derivatives completely abolishing the pain response. mdpi.comnih.gov

Table 4: COX Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | COX Inhibition Profile | Anti-inflammatory/Analgesic Activity | Reference |

|---|---|---|---|

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones (e.g., compounds 4, 6) | Potent and selective COX-2 inhibition (IC50 values of 0.33μM and 0.40μM, respectively). nih.gov | Potent anti-inflammatory and analgesic properties. nih.gov | nih.gov |

| Quinazolinones conjugated with ibuprofen, indole acetamide, or thioacetohydrazide | Superior COX-2 selectivity. nih.gov | Similar anti-inflammatory activity to celecoxib; superior inhibition of nitric oxide and greater antioxidant potential for some derivatives. nih.gov | nih.gov |

| 2,4,7-substituted quinazolines | Some derivatives showed good to excellent inhibitory activity toward COX-1. nih.gov | N/A | nih.gov |

Neuroprotective and Central Nervous System (CNS) Activities

Cerebroprotective Effects (e.g., in Cerebral Ischemia)

Quinazolinone analogues have emerged as a class of compounds with potential neuroprotective effects, particularly in the context of cerebral ischemia or stroke. nih.gov One of the investigated mechanisms involves the inhibition of phosphodiesterase 7 (PDE7), an enzyme involved in cyclic AMP (cAMP) signaling.

A study on quinazoline-type PDE7 inhibitors demonstrated that the administration of one such compound, 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline, led to an amelioration of brain damage and improved behavioral outcomes in a permanent middle cerebral artery occlusion (pMCAO) stroke model. nih.gov This suggests that inhibiting PDE7 can have a protective effect on the brain following an ischemic event.

Furthermore, these PDE7 inhibitors were found to be potent anti-inflammatory and neuroprotective agents in primary cultures of neural cells. nih.gov The neuroprotective efficacy of these compounds in both cellular and animal models of stroke positions PDE7 inhibitors as a promising new therapeutic avenue for neuroprotection. nih.gov Other research on a quinolyl nitrone has also shown neuroprotective effects in experimental models of brain ischemia by reducing neuronal death, apoptosis, and infarct size. nih.gov

Cholinesterase Inhibition and Anti-amyloid Aggregation (e.g., for Alzheimer's Disease)

The multifaceted nature of Alzheimer's disease (AD) has led to the exploration of multi-target drugs, and quinazoline derivatives have shown significant promise in this area. mdpi.comdrugbank.comnih.govnih.gov These compounds have been found to target several key pathological processes in AD, including cholinergic deficits and the aggregation of β-amyloid (Aβ) peptides. mdpi.comdrugbank.comnih.gov

A primary strategy in AD treatment is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), to increase the levels of the neurotransmitter acetylcholine (B1216132). mdpi.com Numerous studies have demonstrated that quinazoline derivatives can act as effective cholinesterase inhibitors. mdpi.comtandfonline.com For example, a series of quinazolinone and vanillin (B372448) cyanoacetamide-based acrylamide (B121943) derivatives showed potent AChE inhibitory activity with high selectivity over butyrylcholinesterase (BChE). tandfonline.com Enzyme kinetic studies revealed a mixed inhibition approach for these compounds. tandfonline.com Molecular docking studies have further elucidated the binding of these derivatives to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. tandfonline.com

In addition to cholinesterase inhibition, quinazolinone analogues have been shown to modulate the aggregation of Aβ peptides, a hallmark of AD. mdpi.comresearchgate.netfigshare.com Some derivatives have been found to interrupt the morphology of Aβ42 fibrils, increase the formation of aggregates, and reduce Aβ-induced toxicity in neurons. tandfonline.com This suggests that these compounds can alter the aggregation pathway of Aβ, potentially leading to the formation of less toxic species. researchgate.netfigshare.com The neuroprotective effects of these compounds against H2O2-induced cell death have also been demonstrated. tandfonline.com The development of these multi-functional quinazolinone-based derivatives represents a promising strategy for the development of new anti-AD drugs. nih.gov

Table 5: Anti-Alzheimer's Disease Activity of Quinazolinone Derivatives

| Compound Series | Target | Mechanism/Activity | Reference |

|---|---|---|---|

| Quinazolinone and vanillin cyanoacetamide based acrylamide derivatives | Acetylcholinesterase (AChE) | Potent and selective inhibition (IC50 values in the low micromolar range). tandfonline.com | tandfonline.com |

| Quinazolinone and vanillin cyanoacetamide based acrylamide derivatives | β-amyloid (Aβ) aggregation | Modulation of Aβ aggregation, interruption of fibril morphology, reduction of Aβ-induced toxicity. tandfonline.com | tandfonline.com |

| 2,4-diaminoquinazolines | β-amyloid (Aβ) aggregation | Anti-Aβ aggregation properties. mdpi.com | mdpi.com |

Other Emerging Biological Activities and Their Molecular Basis

Recent research has begun to uncover other potential therapeutic applications for this compound analogues, particularly in the area of neuroprotection and cerebroprotection. These emerging activities are of significant interest due to their potential relevance in treating neurodegenerative diseases and conditions such as cerebral ischemia.

Neuroprotective and Cerebroprotective Effects:

Studies have shown that certain 6,7-dimethoxyquinazolin-4(3H)-one derivatives exhibit promising neuroprotective and cerebroprotective properties. urfu.rudoaj.orgchimicatechnoacta.ruresearchgate.net For instance, a series of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives bearing amino acid and dipeptide residues were synthesized and evaluated for their cerebroprotective effects in a rat model of cerebral ischemia. urfu.rudoaj.orgchimicatechnoacta.ruresearchgate.net The model involved the irreversible right-sided occlusion of the middle cerebral artery, a standard method to induce stroke-like conditions. urfu.rudoaj.orgchimicatechnoacta.ruresearchgate.net The neuroprotective potential of these compounds was assessed by measuring the area of brain necrosis and evaluating cognitive functions using the Y-maze test. urfu.rudoaj.orgchimicatechnoacta.ruresearchgate.net

Among the synthesized compounds, derivatives 3i , 3j , and 3k demonstrated the most significant cerebrotropic activity. urfu.rudoaj.org Notably, the pharmacological activity of these compounds was comparable to that of ethylmethylhydroxypyridine succinate, a known cerebroprotective agent. urfu.rudoaj.org

Table 1: Cerebroprotective Activity of Selected 6,7-dimethoxyquinazolin-4(3H)-one Derivatives

| Compound | Neurological Deficit Score (points) | Area of Brain Necrosis (%) |

|---|---|---|

| Sham-operated | 0.2 ± 0.08 | 0 |

| Control (Ischemia) | 4.2 ± 0.24 | 43.4 ± 3.8 |

| Ethylmethylhydroxypyridine succinate | 2.1 ± 0.19* | 25.4 ± 2.7* |

| 3i | 2.3 ± 0.21* | 27.2 ± 3.1* |

| 3j | 2.4 ± 0.25* | 28.9 ± 3.3* |

| 3k | 2.2 ± 0.18* | 26.5 ± 2.9* |

*p<0.05 compared to the control group. Data from experimental studies in rats. urfu.rudoaj.org

The molecular basis for these neuroprotective effects is an active area of investigation. One proposed mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. bmpcjournal.ru Reduced acetylcholine levels are a hallmark of Alzheimer's disease, and AChE inhibitors are a major class of drugs used to treat this condition. nih.gov In one study, derivatives of 6,7-dimethoxyquinazolin-4(3H)-one containing glycylglycine (B550881) and glycylleucine residues showed a high level of AChE inhibitory activity, even surpassing the reference drug donepezil. bmpcjournal.ru

Another potential mechanism is the inhibition of β-amyloid particle aggregation. bmpcjournal.ru The accumulation of β-amyloid plaques is a key pathological feature of Alzheimer's disease. nih.gov The same study found that these quinazolinone derivatives exhibited moderate anti-amyloid properties, reducing the aggregation of β-amyloid particles by over 50%. bmpcjournal.ru

Furthermore, other quinazolinone derivatives have demonstrated neuroprotective effects in cellular models of Parkinson's disease. nih.govmdpi.combenthamdirect.com For example, certain compounds showed promising neural cell protection in an MPP+ induced SH-SY5Y cell injury model, which mimics the dopaminergic neurodegeneration seen in Parkinson's disease. nih.govbenthamdirect.com Another study found that some quinazolinone-containing indole alkaloids could protect human neuroblastoma cells from rotenone-induced damage, another model of Parkinson's disease pathology. mdpi.com The structure-activity relationship (SAR) from this research suggested that the R-configuration at the C-4 position of the quinazolinone core is important for this neuroprotective activity. mdpi.com

Table 2: Neuroprotective Effect of Quinazolinone-Containing Indole Alkaloids against Rotenone-Induced Cell Death

| Compound | Concentration (µM) | % Inhibition of Rotenone-Induced Cell Death |

|---|---|---|

| 1 | 25 | >25% |

| 3 | 25 | >25% |

| 5 | 25 | >25% |

| 7 | 1.56 | 47% |

| 3.13 | 40% | |

| 6.25 | 42% | |

| 12.5 | 39% | |

| 25 | 31% |

Data represents the percentage of protection against rotenone-induced cell death in human neuroblastoma SH-SY5Y cells. mdpi.com

Computational and in Silico Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For derivatives of the quinazolinone scaffold, docking studies are frequently employed to elucidate their mechanism of action. The 2-amino-6,7-dimethoxyquinazolin-4(3H)-one structure possesses key features—hydrogen bond donors and acceptors, and a planar aromatic system—that allow it to fit into the binding pockets of various enzymes.

Research on related 4-anilinoquinazoline (B1210976) derivatives has shown that this scaffold is a potent inhibitor of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Docking simulations reveal that the quinazoline (B50416) core often forms crucial hydrogen bonds within the ATP-binding site of these kinases. nih.gov For instance, the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, interacting with key amino acid residues like methionine or threonine in the hinge region of the kinase domain. nih.gov

In studies of other quinazolinone-based compounds, docking simulations have successfully predicted binding affinities and interaction patterns. For example, in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, a series of quinazolin-2,4-diones were docked into the enzyme's active site. ekb.eg The results showed that the quinazoline moiety and amide fragments could form significant hydrogen bonds with residues such as GLN127, LYS5, and LYS137. ekb.eg Similarly, docking studies on 2,4-diamino-6,7-dimethoxyquinazoline (B29095) analogues targeting the G9a histone methyltransferase revealed key interactions, including a salt bridge with Asp1088 and hydrogen bonds with Asp1083 and Leu1086. nih.gov These findings suggest that the this compound core is a versatile scaffold for establishing strong and specific interactions with various biological targets.

| Target Protein | Key Interacting Residues (Examples from related compounds) | Type of Interaction | Predicted Binding Energy (Range) |

|---|---|---|---|

| EGFR/VEGFR-2 Kinases | Methionine, Threonine, Aspartic Acid | Hydrogen Bonding, Hydrophobic Interactions | -7.0 to -10.0 kcal/mol |

| SARS-CoV-2 Mpro | GLN127, LYS5, LYS137 | Hydrogen Bonding, Arene-Cation Interactions | -7.9 to -9.6 kcal/mol ekb.eg |

| G9a Methyltransferase | Asp1088, Asp1083, Leu1086, Tyr1154 | Salt Bridge, Hydrogen Bonding, Cation-π | Not Specified |

Pharmacophore Modeling and Feature-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dovepress.com This model then serves as a 3D query for screening large compound databases to find novel, structurally diverse molecules with the potential for similar activity. mdpi.com The quinazolin-4(3H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have been used to develop numerous pharmacophore models.

A typical pharmacophore model derived from quinazolinone-based inhibitors includes features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and nitrogen atoms of the quinazoline ring.

Hydrogen Bond Donors (HBD): The amino group at the 2-position and the N-H group at the 3-position.

Aromatic Rings (AR): The fused bicyclic system of the quinazoline core, which can engage in π-π stacking or hydrophobic interactions.

These models have been successfully applied in the design of novel inhibitors. For example, a pharmacophore-based approach was used to identify new inhibitors of histone deacetylase 6 (HDAC6), where the quinazolin-4(3H)-one moiety served as a key "cap group" that interacts with the target protein. nih.gov In another study, a 3D structure-based pharmacophore model was developed from BRD9 binders, and in silico screening validated that a 6-methylquinazolin-4(3H)-one core could satisfy the requirements for binding. cnr.it The N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus has also been confirmed as an efficient pharmacophore for DNA intercalation. researchgate.net

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov

MD simulations are often used to refine and validate the results of molecular docking. By simulating the ligand-protein complex in a solvated environment for nanoseconds or longer, researchers can observe whether the key interactions predicted by docking, such as hydrogen bonds, are maintained over time. nih.gov This provides greater confidence in the predicted binding mode.

For quinazolinone derivatives, MD simulations can confirm the stability of their binding within kinase active sites or other protein pockets. The simulations can reveal the flexibility of the ligand and the receptor, showing how they adapt to each other to maintain a stable complex. nih.gov This information is valuable for rational drug design, as it can highlight which interactions are most critical for stable binding and guide modifications to improve affinity and residence time.

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. jmchemsci.com DFT calculations provide insights into various quantum chemical descriptors that help explain a molecule's reactivity, stability, and intermolecular interactions. eurjchem.com

For this compound and its analogs, DFT studies can determine:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity. nih.gov A small HOMO-LUMO energy gap indicates that a molecule is more reactive and can readily participate in charge transfer interactions, which is often crucial for binding to a biological target. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These maps are instrumental in predicting how a molecule will interact with a receptor, particularly in forming hydrogen bonds and electrostatic interactions. nih.gov

Optimized Geometry: DFT calculations can determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles, which provides a more accurate starting structure for docking studies.

Studies on various quinazolinone derivatives have utilized DFT to calculate vibrational frequencies, analyze molecular geometries, and confirm that charge transfer occurs within the molecule, supporting their potential for biological activity. eurjchem.com

| Quantum Chemical Descriptor | Significance in Drug Design | Typical Application for Quinazolinones |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. chnpu.edu.ua | To assess the molecule's ability to engage in charge-transfer with a target protein. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack; predicts non-covalent interactions. nih.gov | To visualize regions likely to form hydrogen bonds or electrostatic interactions in a receptor's active site. |

| Dipole Moment | Relates to the overall polarity of the molecule. | To understand solubility and potential for polar interactions. |

| Atomic Charges | Describes the charge distribution on individual atoms. | To pinpoint specific atoms involved in key electrostatic interactions. |

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov When the 3D structure of the target is unknown, ligand-based methods are employed. These approaches use the structure of a known active compound, such as this compound, as a template to find other molecules with similar properties.

Ligand-based drug design can involve:

2D Similarity Searching: Screening databases for molecules with a high degree of structural similarity to the known active compound.

3D Shape-Based Screening: Searching for molecules that have a similar three-dimensional shape and volume.

Pharmacophore-Based Screening: Using a pharmacophore model derived from the active compound as a query to filter databases for molecules that contain the same essential chemical features in the correct spatial arrangement. mdpi.com

The 2-amino-quinazoline scaffold has been successfully used in virtual screening campaigns. For instance, a collaborative virtual screening effort probing multiple pharmaceutical libraries identified a 2-aryl-4-aminoquinazoline series with efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Similarly, multistage virtual screening methods have been employed to discover novel small-molecule inhibitors of the PD-1/PD-L1 pathway, a key target in cancer immunotherapy. nih.gov These examples underscore the value of the this compound core structure as a starting point for discovering new therapeutic agents through virtual screening.

Preclinical Pharmacological Evaluation and Toxicological Considerations

In Vitro Toxicity Assessment (e.g., Cytotoxicity against Normal Cell Lines)

A crucial aspect of preclinical evaluation is determining a compound's selectivity, meaning its ability to exert cytotoxic effects on cancer cells while sparing normal, healthy cells. Studies on novel quinazoline-4(3H)-one derivatives have addressed this by testing them against non-tumorigenic cell lines.

One investigation evaluated a series of 6-bromo-2-mercapto-quinazoline-4(3H)-one derivatives against the normal human lung fibroblast cell line (MRC-5) alongside human breast adenocarcinoma (MCF-7) and colon carcinoma (SW480) cell lines. nih.gov The findings indicated that the synthesized compounds were less cytotoxic toward the normal MRC-5 cells, demonstrating a degree of selectivity. nih.gov For instance, compound 8a from this series showed a significantly higher IC₅₀ value—the concentration required to inhibit 50% of cell growth—in the normal cell line compared to the cancer cell lines, which is a compelling indicator of its selective nature. nih.gov

| Compound | Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|---|

| 8a | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 |

| SW480 | Colon Carcinoma | 17.85 ± 0.92 | |

| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 |

Similarly, another study on a novel 4-Hydroxyquinazoline derivative, referred to as compound B1 , tested its anti-proliferative activities in normal human hepatocytes (LO2) and human normal colonic epithelial cells (NCM460). The results showed no significant toxicity to these normal cells, further supporting the potential for good selectivity between normal and cancerous tissues. mdpi.com

In Vivo Efficacy Studies in Animal Models (e.g., Mouse Peritonitis, Xenograft Models)

Following promising in vitro results, the evaluation of therapeutic efficacy in living organisms is a necessary next step. Animal models, particularly xenograft models where human tumor cells are implanted into immunocompromised mice, are standard for assessing a compound's anti-tumor activity in a complex biological system.

The 4-Hydroxyquinazoline derivative compound B1 was evaluated in an HCT-15 nude mouse xenograft model. mdpi.com After solid tumors were established, the compound was administered daily for 14 consecutive days. This in vivo study demonstrated that the compound significantly suppressed tumor growth at a dose of 25 mg/kg. mdpi.com Importantly, no significant changes in the body weight of the mice were observed, suggesting that the compound was well-tolerated at these therapeutic dosages. mdpi.com

In a different study, a 4-anilino-6,7-dimethoxy quinazoline (B50416) derivative, RB1 , was assessed for its anti-tumor and anti-angiogenic properties in an Ehrlich Ascites Carcinoma (EAC) tumor model in mice. nih.gov The in vivo results revealed that RB1 significantly reduced the secretion of ascites fluid, inhibited tumor cell proliferation, and increased the life span of the tumor-bearing mice. nih.gov Its anti-angiogenic effect was confirmed by reduced blood vessel sprouting in the peritoneum of treated mice and the induction of an avascular zone in a chorioallantoic membrane (CAM) model. nih.gov

| Compound | Animal Model | Key Findings |

|---|---|---|

| Compound B1 | HCT-15 Nude Mouse Xenograft | Significantly suppressed tumor growth at 25 mg/kg; well-tolerated. mdpi.com |

| RB1 | Ehrlich Ascites Carcinoma (EAC) in mice | Reduced ascites, inhibited tumor proliferation, and increased lifespan. nih.gov |

Pharmacokinetic Profiling and its Implications for Drug Design (e.g., Clearance, Oral Bioavailability, Brain Penetrance)

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion. Understanding these properties is vital for designing effective drug candidates with suitable dosing regimens.

Studies on a series of 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino]quinazoline derivatives provided insights into their pharmacokinetic profiles. nih.gov The antihypertensive activity of these compounds was evaluated following oral administration in spontaneously hypertensive rats. nih.gov A key finding from this research was the plasma half-life of one derivative, compound 16 , which was determined to be approximately 2 hours in dogs. nih.gov This relatively short half-life was considered incompatible with the goal of potential once-daily administration in humans. nih.gov

This finding has significant implications for drug design. A short half-life suggests rapid clearance or metabolism of the compound, which would necessitate frequent dosing to maintain therapeutic concentrations in the bloodstream. For chronic conditions, a once-daily oral medication is often preferred to improve patient compliance. Therefore, this pharmacokinetic data indicates that further structural modifications to this quinazoline scaffold would be necessary to enhance metabolic stability and prolong the duration of action, thereby improving its potential as a therapeutic agent. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Evaluation

In the early stages of drug discovery, in silico (computational) methods are frequently used to predict the ADME properties of a compound. researchgate.net These predictions help to identify candidates with favorable drug-like characteristics and flag potential liabilities before resource-intensive experimental studies are undertaken.

The ADME profile of TKM01 , a derivative of 4-anilinoquinazoline (B1210976), was assessed using in silico models. nih.gov The computational studies predicted that TKM01 possesses favorable drug-likeness properties. nih.gov Furthermore, the analysis suggested a lack of hepatotoxicity, a critical safety parameter, when compared with other compounds in the study. nih.gov Early evaluation of ADME properties is now considered essential to increase the success rate of compounds advancing to clinical studies. Computational approaches are a rapid and cost-effective way to screen large numbers of virtual compounds, allowing researchers to prioritize those with the highest probability of possessing a desirable pharmacokinetic profile. researchgate.netnih.gov

Future Research Directions and Therapeutic Advancement

Development of Novel Target-Specific Quinazolinone Analogues

A primary focus of future research is the rational design and synthesis of novel quinazolinone analogues that exhibit high affinity and specificity for particular biological targets. The core structure allows for modification at several positions, enabling chemists to fine-tune the pharmacological profile of the resulting derivatives.

Research has demonstrated that substitutions on the quinazolinone ring system can direct the molecule's activity towards specific enzymes or receptors. For instance, derivatives have been developed as potent inhibitors of enzymes implicated in cancer, such as epidermal growth factor receptor (EGFR) and tyrosinase. mdpi.comnih.govnih.gov The development of the novel quinazoline (B50416) derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) showed significant cytotoxicity against human glioblastoma cell lines by causing apoptotic cell death. nih.gov